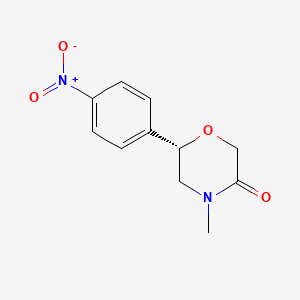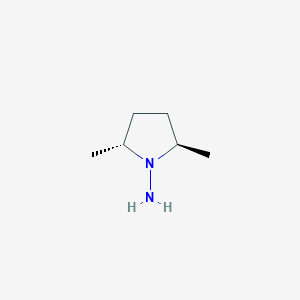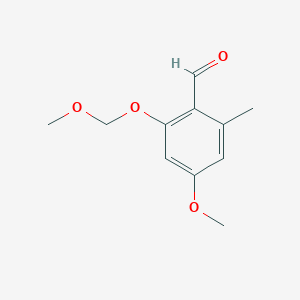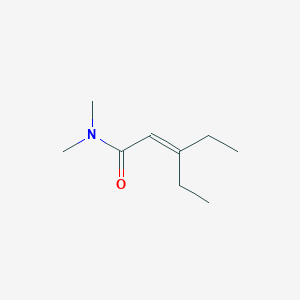
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester under reflux conditions.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through a series of substitution reactions. This often involves the use of phenylhydrazine and pyridine derivatives.
Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The azido group allows for bioorthogonal labeling, making this compound useful in studying biological processes and interactions.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used in the development of chemical probes for studying enzyme activities and protein interactions.
作用机制
The mechanism of action of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The azido group can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in biological systems.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Lacks the azido group, which limits its applications in bioorthogonal chemistry.
5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: The amino group provides different reactivity and biological properties compared to the azido group.
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group introduces different chemical and biological properties compared to the aldehyde group.
Uniqueness
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde groups, which provide versatile reactivity and a wide range of applications in various fields of scientific research.
属性
CAS 编号 |
848355-74-8 |
|---|---|
分子式 |
C15H10N6O |
分子量 |
290.28 g/mol |
IUPAC 名称 |
5-azido-1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10N6O/c16-20-18-15-13(10-22)14(11-6-8-17-9-7-11)19-21(15)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
ASTCMMDNVRWRPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=NC=C3)C=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)




![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)



![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)


